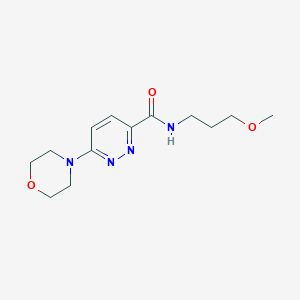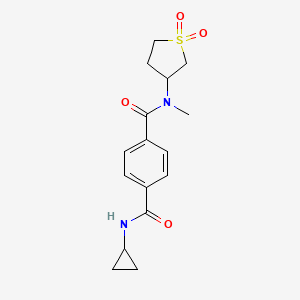
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of pyridazine derivatives and has been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide is not fully understood. However, it has been suggested that N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide exerts its biological activities by modulating the activity of certain enzymes and receptors in the body. For example, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has also been shown to modulate the activity of the GABA-A receptor, a receptor that is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has also been found to reduce pain by modulating the activity of pain-sensing neurons in the spinal cord. Additionally, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide also exhibits potent biological activities, making it a useful tool for studying various physiological processes. However, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for the study of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to explore its potential use as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide and its potential applications in various physiological processes.
Méthodes De Synthèse
The synthesis of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide involves the reaction of 6-bromo-3-nitropyridazine with morpholine and 3-methoxypropylamine in the presence of a catalyst. The resulting product is then reduced using palladium on carbon to yield N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide. The synthesis method has been optimized to obtain high yields and purity of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-19-8-2-5-14-13(18)11-3-4-12(16-15-11)17-6-9-20-10-7-17/h3-4H,2,5-10H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXSJHDBDDUPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)



![1-N-[2-(4-fluorophenyl)ethyl]-4-N-prop-2-enylbenzene-1,4-dicarboxamide](/img/structure/B6636562.png)

![N-(1,1-dioxothiolan-3-yl)-1-(pyrrolidine-1-carbonyl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B6636579.png)
![6-(pyrrolidine-1-carbonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6636580.png)
![6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)
![N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)